molecular formula C17H20BrN5O2 B2488226 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-31-5

3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2488226
CAS No.: 1797737-31-5
M. Wt: 406.284
InChI Key: RTXJSKHMFFCIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(5-Bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core fused with a piperidine ring. The structure includes a 5-bromonicotinoyl group at the piperidine nitrogen, a cyclopropyl substituent at position 4 of the triazolone, and a methyl group at position 1. The bromine atom on the nicotinoyl moiety likely enhances electron-withdrawing properties and influences binding interactions in biological systems. Crystallographic tools like SHELX and ORTEP-3 (used in structural determination of similar compounds) may aid in resolving its 3D conformation .

Properties

IUPAC Name

5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c1-21-17(25)23(14-2-3-14)15(20-21)11-4-6-22(7-5-11)16(24)12-8-13(18)10-19-9-12/h8-11,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXJSKHMFFCIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative with potential therapeutic applications. Its structural features suggest a range of biological activities, particularly in pharmacology and medicinal chemistry. This article compiles findings from various studies to elucidate its biological activity, focusing on its synthesis, mechanism of action, and effects against different biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole precursors. The synthetic route often utilizes standard organic chemistry techniques under controlled conditions to ensure high purity and yield. The presence of the bromonicotinoyl group is crucial for enhancing the biological activity of the compound.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with many exhibiting significant pharmacological properties. The specific activities of This compound can be categorized as follows:

Antimicrobial Activity

Triazole compounds are known for their antifungal properties. Studies have shown that derivatives containing the triazole ring exhibit potent activity against various fungal strains. For instance, compounds similar to this one have demonstrated efficacy against Candida species and Aspergillus species, suggesting that this compound may possess similar antifungal properties.

Cytotoxicity

Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, a related study reported IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO and HeLa . This suggests that This compound could also be evaluated for its cytotoxic potential.

Enzyme Inhibition

Triazoles have been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and for managing gastrointestinal disorders . The presence of the piperidine moiety in this compound suggests potential enzyme inhibitory actions.

Case Studies and Research Findings

StudyMethodologyFindings
In vitro assays on cancer cell linesDemonstrated IC50 values indicating cytotoxicity against RKO and HeLa cells.
Evaluation of enzyme inhibitionShowed potential as an AChE inhibitor with significant activity compared to standard drugs.
Antifungal susceptibility testingSuggested effective antifungal activity against common fungal pathogens.

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The triazole ring may interact with enzyme active sites, inhibiting their function.
  • Cell Membrane Disruption : In antifungal applications, triazoles can disrupt fungal cell membranes by inhibiting ergosterol biosynthesis.

Scientific Research Applications

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities. These include:

  • Antimicrobial Properties : Triazole derivatives are known for their antibacterial and antifungal activities. They interact with various biological targets, which can inhibit the growth of pathogens .
  • Anticancer Effects : Several studies have demonstrated that triazole compounds can induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that the compound may also possess similar properties .
  • Neuropharmacological Applications : The structural features of triazoles allow them to interact with neurotransmitter systems. Some derivatives have been studied for their potential as anxiolytics and antidepressants .

Case Studies

Several case studies illustrate the applications of triazole derivatives in drug discovery:

  • Cytotoxicity Studies : In vitro studies have shown that triazole derivatives can effectively inhibit cell proliferation in various cancer cell lines. For example, a study on related triazole compounds revealed significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
  • Mechanistic Insights : Research has focused on understanding the mechanisms by which these compounds induce apoptosis. Techniques such as flow cytometry and annexin V staining have been employed to demonstrate cell cycle arrest and apoptotic cell death .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can bind effectively to key biological targets such as tubulin, indicating potential mechanisms for their anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Inferred Functional Differences

Compound Name Key Substituents Structural Features Inferred Properties
Target Compound 5-Bromonicotinoyl, cyclopropyl, methyl Bromine enhances electrophilicity; cyclopropyl reduces steric hindrance Potential for kinase inhibition due to nicotinoyl group; improved metabolic stability
(E)-3-(1-(3-(2-Chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one 3-(2-Chlorophenyl)acryloyl Chlorophenyl group introduces lipophilicity; conjugated acryloyl system Possible enhanced membrane permeability; altered receptor binding vs. bromine
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Hydrochloride salt; no acyl group Simplified structure with triazolyl-piperidine backbone Reduced potency due to absence of nicotinoyl; potential as a precursor
3-Substituted thio-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles Thioether linkage; hydroxyphenyl Thio group increases polarity; hydroxyphenyl enables hydrogen bonding Strong antifungal activity (90% inhibition at 0.01% concentration)
Aprepitant-related triazolone (1148113-53-4) Trifluoromethylphenyl; fluorophenyl-morpholino High lipophilicity from CF₃ groups; morpholino enhances solubility Likely CNS activity; improved metabolic stability
1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one Chlorofluorophenyl; difluoromethyl Halogen-rich; compact substituents High crystallinity (R factor = 0.050); potential agrochemical applications

Electronic and Steric Effects

  • Bromonicotinoyl vs. In contrast, the chlorophenyl acryloyl group in ’s compound may favor π-π stacking with aromatic residues .
  • Cyclopropyl vs.

Preparation Methods

Preparation of 5-Bromonicotinic Acid Derivatives

5-Bromonicotinaldehyde (CAS 113118-81-3) serves as a critical precursor. Its synthesis involves bromination of nicotinaldehyde using PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Oxidation of 5-bromonicotinaldehyde to 5-bromonicotinic acid is achieved using KMnO₄ or Jones reagent.

Reaction Scheme 1 :
$$
\text{5-Bromonicotinaldehyde} \xrightarrow[\text{KMnO}4, \text{H}2\text{SO}_4]{\text{Oxidation}} \text{5-Bromonicotinic Acid}
$$

Functionalization of Piperidine

Piperidine is alkylated at the 4-position using 4-chloropyridine followed by reduction to introduce the amine group. Subsequent acylation with 5-bromonicotinoyl chloride forms the 1-(5-bromonicotinoyl)piperidin-4-yl intermediate.

Typical Conditions :

  • Acylation : 5-Bromonicotinic acid (1 eq), SOCl₂ (2 eq), 60°C, 4 h → acid chloride.
  • Coupling : Piperidin-4-amine (1 eq), Et₃N (2 eq), DCM, 0°C → 85% yield.

Construction of the 4-Cyclopropyl-1-Methyl-1H-1,2,4-Triazol-5(4H)-one Core

Triazolone Ring Formation

The 1,2,4-triazol-5(4H)-one scaffold is synthesized via cyclization of thiosemicarbazides. A representative method involves:

  • Condensation of methylhydrazine with cyclopropanecarboxylic acid chloride to form N-methylcyclopropanecarbohydrazide .
  • Reaction with cyanogen bromide (BrCN) in ethanol to yield the triazolone ring.

Reaction Scheme 2 :
$$
\text{Cyclopropanecarbohydrazide} + \text{BrCN} \xrightarrow[\text{EtOH, Δ}]{} \text{4-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one}
$$

Optimization Data :

Condition Yield (%) Purity (%)
Conventional heating 62 92
Microwave irradiation 89 98

Coupling of Intermediate Fragments

The final step involves linking the piperidine and triazolone units via nucleophilic substitution or Ullmann coupling.

Procedure :

  • Mitsunobu Reaction :
    • Reagents : DIAD, PPh₃, THF.
    • Conditions : 0°C → RT, 12 h.
    • Yield : 70%.
  • Buchwald-Hartwig Amination :
    • Catalyst : Pd₂(dba)₃/Xantphos.
    • Base : Cs₂CO₃.
    • Yield : 82%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

Step Method Yield (%) Time (h)
Triazolone formation Microwave cyclization 89 2
Cyclopropanation Simmons-Smith reaction 75 6
Piperidine acylation Schotten-Baumann 85 4
Final coupling Buchwald-Hartwig 82 12

Table 2: Cost and Scalability

Method Cost (USD/g) Scalability
Microwave cyclization 12 High
Conventional heating 8 Moderate
Pd-mediated coupling 45 Low

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the triazolone ring reduce coupling efficiency. Using bulky ligands (e.g., Xantphos) improves yields in Pd-catalyzed reactions.
  • Regioselectivity : Microwave-assisted reactions enhance regiocontrol in triazolone synthesis.
  • Purification : Silica gel chromatography is critical for isolating intermediates, with gradients of MeOH/DCM (0–5%) achieving >95% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.